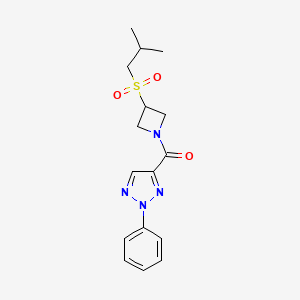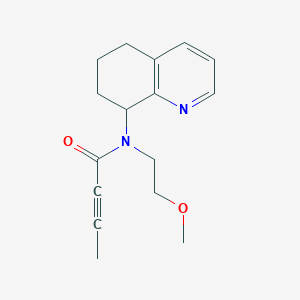![molecular formula C25H23N7O3 B2510568 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1169959-04-9](/img/structure/B2510568.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine . Several derivatives of this core have shown significant biological and pharmacological activities .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidine core is a key feature of the molecule . This core is fused with a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and 1,3-dipolar cycloaddition . These reactions lead to the formation of the complex structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of pyrimidine linked pyrazole heterocyclics has been achieved through microwave irradiative cyclocondensation, demonstrating potential insecticidal and antibacterial properties. These compounds, which share structural motifs with the compound , highlight the synthetic versatility and biological relevance of such heterocyclic systems (Deohate & Palaspagar, 2020). Furthermore, novel isoxazolines and isoxazoles derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized, underscoring the broad applicability of these heterocycles in creating compounds with potential biological activities (Rahmouni et al., 2014).
Antimicrobial and Anticancer Potential
Research into novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine structures, has revealed their promising antimicrobial and anticancer activities. Such studies are indicative of the potential therapeutic applications of compounds related to "N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide", emphasizing the importance of heterocyclic chemistry in drug discovery and development (Hafez et al., 2016).
Structural and Stability Studies
The structural characteristics and stability of heterocyclic compounds, particularly those incorporating pyrimidin-2-yl and pyrazol-3-ol moieties, have been extensively studied. These investigations provide valuable insights into the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceuticals (Erkin et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with the frizzled family of receptors, specifically fzd4 . These receptors play a crucial role in signal transduction pathways, particularly the Wnt signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and migration .
Mode of Action
It’s suggested that similar compounds act as negative modulators of their target receptors . They achieve this by binding to an allosteric site located in the intracellular loop of the receptor, which inhibits the binding of Dishevelled (DVL) proteins to the receptor .
Biochemical Pathways
The affected biochemical pathway is likely the Wnt signaling pathway, given the target receptor’s involvement in this pathway . The inhibition of DVL binding to the receptor could disrupt the Wnt signaling pathway, leading to downstream effects on processes such as cell proliferation, differentiation, and migration .
Result of Action
Given its potential role as a negative modulator of the wnt signaling pathway, it could potentially influence cellular processes such as cell proliferation, differentiation, and migration .
Zukünftige Richtungen
The pyrazolo[3,4-d]pyrimidine core is a promising structure in medicinal chemistry due to its diverse biological potential . Future research could focus on synthesizing new derivatives and testing their biological activities. Additionally, further studies could investigate the exact mechanism of action of these compounds.
Eigenschaften
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-15-8-7-11-20(17(15)3)31-23-19(13-26-31)24(34)29-25(28-23)32-21(12-16(2)30-32)27-22(33)14-35-18-9-5-4-6-10-18/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFXCLUHZHGJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510485.png)
![2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2510486.png)
![7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2510488.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2510490.png)


![2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile](/img/structure/B2510496.png)


![{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2510502.png)
![2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine](/img/structure/B2510503.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2510506.png)

